molecular formula C18H22N4OS B2805073 N-(1-cyanocycloheptyl)-2-[(1-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide CAS No. 1259167-76-4

N-(1-cyanocycloheptyl)-2-[(1-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide

Katalognummer B2805073
CAS-Nummer: 1259167-76-4
Molekulargewicht: 342.46
InChI-Schlüssel: OOUCXWHYHXYHST-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-cyanocycloheptyl)-2-[(1-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide, also known as CCG-63802, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. This molecule has been shown to inhibit the activity of several enzymes and signaling pathways, making it a promising candidate for the treatment of various diseases.

Wirkmechanismus

N-(1-cyanocycloheptyl)-2-[(1-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide inhibits the activity of PKC and GSK-3 by binding to their active sites, thereby preventing their interaction with substrates. This inhibition leads to downstream effects on various signaling pathways, including the Wnt/β-catenin pathway and the Akt/mTOR pathway. These pathways play important roles in cell proliferation, differentiation, and survival, making them attractive targets for therapeutic intervention.
Biochemical and Physiological Effects
In addition to its effects on signaling pathways, N-(1-cyanocycloheptyl)-2-[(1-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide has been shown to have other biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation in animal models of inflammatory bowel disease, and improve cognitive function in animal models of Alzheimer's disease. These effects suggest that N-(1-cyanocycloheptyl)-2-[(1-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide may have broad therapeutic potential.

Vorteile Und Einschränkungen Für Laborexperimente

N-(1-cyanocycloheptyl)-2-[(1-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide has several advantages as a research tool. It is a small molecule inhibitor that can be easily synthesized and modified, allowing for the development of more potent and selective inhibitors. It has also been shown to have low toxicity in animal models, making it a safe and reliable research tool. However, one limitation of N-(1-cyanocycloheptyl)-2-[(1-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide is its relatively low specificity, as it has been shown to inhibit the activity of several enzymes and signaling pathways. This can make it difficult to attribute specific effects to the inhibition of a single target.

Zukünftige Richtungen

There are several future directions for the research on N-(1-cyanocycloheptyl)-2-[(1-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide. One direction is the development of more potent and selective inhibitors, which would allow for more precise targeting of specific signaling pathways. Another direction is the investigation of the therapeutic potential of N-(1-cyanocycloheptyl)-2-[(1-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide in various diseases, including cancer, diabetes, and neurological disorders. Additionally, the elucidation of the molecular mechanisms underlying the effects of N-(1-cyanocycloheptyl)-2-[(1-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide could provide valuable insights into the regulation of signaling pathways and the development of new therapeutic strategies.

Synthesemethoden

The synthesis of N-(1-cyanocycloheptyl)-2-[(1-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide involves several steps, including the reaction of 2-amino-5-methylbenzimidazole with chloroacetyl chloride, followed by the reaction of the resulting compound with 1-cyanocycloheptene. The final step involves the reaction of the intermediate with 2-mercaptobenzoic acid to yield N-(1-cyanocycloheptyl)-2-[(1-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide. This synthesis method has been optimized to achieve high yields and purity of the final product.

Wissenschaftliche Forschungsanwendungen

N-(1-cyanocycloheptyl)-2-[(1-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to inhibit the activity of several enzymes, including protein kinase C (PKC) and glycogen synthase kinase-3 (GSK-3), which play important roles in various signaling pathways. This inhibition has been shown to have potential therapeutic benefits in the treatment of cancer, diabetes, and neurological disorders.

Eigenschaften

IUPAC Name

N-(1-cyanocycloheptyl)-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4OS/c1-22-15-9-5-4-8-14(15)20-17(22)24-12-16(23)21-18(13-19)10-6-2-3-7-11-18/h4-5,8-9H,2-3,6-7,10-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOUCXWHYHXYHST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1SCC(=O)NC3(CCCCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanocycloheptyl)-2-[(1-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.